

# In Vivo Animal Models for RAD-150 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RAD-150? |           |
| Cat. No.:            | B8300937 | Get Quote |

Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and is not approved for human consumption. This guide is intended for research, scientific, and drug development professionals for informational purposes only.

### Introduction

RAD-150, also known as TLB-150 Benzoate, is a selective androgen receptor modulator (SARM) that has garnered interest within the research community. It is an anabolic ester, specifically the benzoate ester of its parent compound, RAD-140 (Vosilasarm).[1][2] The esterification is theorized to enhance the compound's stability and provide a more sustained release profile, potentially leading to a longer half-life compared to RAD-140.[2][3]

The mechanism of action for RAD-150, like other SARMs, involves selective binding to androgen receptors (ARs), primarily in muscle and bone tissues.[1][3] This targeted action aims to elicit anabolic effects, such as increased muscle mass and bone density, while minimizing the androgenic side effects on other tissues like the prostate, which are common with traditional anabolic steroids.[4][5]

Despite growing interest, there is a notable scarcity of peer-reviewed, published preclinical studies specifically investigating RAD-150 in in vivo animal models. Most available information is anecdotal or from vendors of research chemicals.[6][7] Consequently, this technical guide will leverage the robust and publicly available preclinical data for its parent compound, RAD-140. Given that RAD-150 is a direct derivative, the biological activity is expected to be similar, with potential differences in pharmacokinetics. The data presented herein from rodent and primate



models for RAD-140 serves as a foundational framework for designing and interpreting future in vivo studies on RAD-150.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the androgen receptor signaling pathway activated by SARMs and a typical experimental workflow for evaluating these compounds in a rodent model.





Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for SARMs.





Click to download full resolution via product page

**Caption:** Typical Experimental Workflow for SARM Evaluation in Rodents.





### Preclinical Data from RAD-140 Animal Models

The following tables summarize key quantitative data from in vivo studies on RAD-140, the parent compound of RAD-150. These findings highlight its anabolic and tissue-selective properties.

## Table 1: Anabolic and Androgenic Activity of RAD-140 in Castrated Male Rats

This study evaluated the effect of orally administered RAD-140 on the weights of an anabolic target tissue (levator ani muscle) and androgenic tissues (prostate and seminal vesicles) in castrated rats.[8]

| Treatment Group<br>(Dose)                                                                                             | Levator Ani Muscle<br>Weight (mg) | Prostate Weight<br>(mg) | Seminal Vesicles<br>Weight (mg) |
|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------|-------------------------|---------------------------------|
| Vehicle (Castrated Control)                                                                                           | 39.1 ± 3.4                        | 15.1 ± 1.9              | 15.8 ± 3.1                      |
| RAD-140 (0.03 mg/kg)                                                                                                  | 51.2 ± 5.1                        | 16.5 ± 2.5              | 17.1 ± 2.9                      |
| RAD-140 (0.1 mg/kg)                                                                                                   | 68.9 ± 6.2                        | 18.2 ± 3.1              | 19.5 ± 3.4                      |
| RAD-140 (0.3 mg/kg)                                                                                                   | 85.1 ± 7.9                        | 22.5 ± 4.0              | 25.4 ± 4.8                      |
| RAD-140 (1.0 mg/kg)                                                                                                   | 92.4 ± 8.5                        | 35.1 ± 5.2              | 38.9 ± 6.1                      |
| Sham (Intact Control)                                                                                                 | 88.2 ± 7.5                        | 110.5 ± 15.1            | 135.2 ± 18.2                    |
| Testosterone<br>Propionate (1 mg/kg)                                                                                  | 105.3 ± 9.8                       | 115.8 ± 16.3            | 140.1 ± 20.5                    |
| *Statistically significant increase compared to vehicle control (p < 0.05). Data adapted from Miller et al., 2010.[8] |                                   |                         |                                 |



# Table 2: Effect of RAD-140 on Body Weight in Young Cynomolgus Monkeys

This study assessed the anabolic effect of RAD-140 on gross body weight in young, male nonhuman primates over a 28-day dosing period.[8]

| Treatment Group (Dose)                                                                                         | Mean Body Weight Change from Baseline (kg) | Percent Change from Baseline |
|----------------------------------------------------------------------------------------------------------------|--------------------------------------------|------------------------------|
| Vehicle                                                                                                        | +0.15 ± 0.10                               | +3.8%                        |
| RAD-140 (0.01 mg/kg)                                                                                           | +0.18 ± 0.08                               | +4.5%                        |
| RAD-140 (0.1 mg/kg)                                                                                            | +0.35 ± 0.05                               | +8.8%                        |
| RAD-140 (1.0 mg/kg)                                                                                            | +0.40 ± 0.12                               | +10.0%                       |
| *Statistically significant increase compared to baseline (p < 0.05). Data adapted from Miller et al., 2010.[8] |                                            |                              |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in preclinical studies of RAD-140.

## Protocol 1: Anabolic and Androgenic Efficacy in a Castrated Rat Model

This protocol is based on the classic Hershberger assay design to assess the anabolic and androgenic properties of a compound.[8]

- Animal Model: Immature male Sprague-Dawley rats, approximately 4-5 weeks old.
- Procedure:
  - Animals are castrated (orchidectomized) to remove endogenous androgen production. A sham-operated group serves as the intact control.



- After a recovery period (typically 7 days), animals are randomized into treatment groups (n=5-10 per group).
- Dosing: RAD-140 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for a period of 11-14 days. A positive control, such as testosterone propionate (TP) in corn oil, is administered via subcutaneous injection.
- Monitoring: Body weights are recorded daily.
- Endpoint Analysis: At the end of the treatment period, animals are euthanized. The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.
- Rationale: This model allows for the direct assessment of a compound's ability to stimulate
  muscle growth (anabolic activity) versus its effect on reproductive tissues (androgenic
  activity). The ratio of anabolic to androgenic effect is a key measure of a SARM's tissue
  selectivity.

# Protocol 2: Muscle Hypertrophy in a Functional Overload (FO) Rat Model

This protocol investigates the effects of a SARM in combination with a resistance exercise stimulus.[9]

- Animal Model: Male Sprague-Dawley rats (n=10 per group).[9]
- Procedure:
  - Animals are randomized into four groups: Vehicle-Control, Vehicle-FO, RAD140-Control, and RAD140-FO.[9]
  - Functional Overload Surgery: Anesthesia is induced. In the FO groups, a surgical bisection of the gastrocnemius muscle is performed on one leg. This overloads the synergistic plantaris and soleus muscles, inducing hypertrophy. The contralateral leg receives a sham surgery.[9]
  - Dosing: RAD-140 is administered in the drinking water, mixed with 0.5% methylcellulose as a vehicle. Treatment begins post-surgery and continues for 14 days.[9]



- Endpoint Analysis: After 14 days, animals are euthanized. The plantaris and soleus muscles from both legs are dissected and weighed. Muscle fiber cross-sectional area (CSA) is determined via histological analysis.[9]
- Rationale: This model helps determine if a SARM can augment the hypertrophic response to a mechanical stimulus, mimicking the combination of supplementation and exercise. It also allows for the evaluation of the SARM's independent effects on muscle mass in the nonoverloaded limb.[9]

## Protocol 3: Osteoporosis Prevention in an Ovariectomized Rat Model

This protocol is a standard model for evaluating treatments for postmenopausal osteoporosis. [10][11]

- Animal Model: Mature female Sprague-Dawley rats (e.g., 23 weeks old).[10]
- Procedure:
  - Animals undergo ovariectomy (OVX) to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as a control.[10]
  - Post-surgery, animals are randomized into treatment groups.
  - Dosing: The SARM is administered daily (e.g., subcutaneous injection or oral gavage) for an extended period, typically 12-16 weeks.
  - Monitoring: Body weight and body composition (fat and lean mass) are monitored throughout the study.
  - Endpoint Analysis: Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA). After euthanasia, femurs and vertebrae may be collected for micro-computed tomography (μCT) analysis to assess bone microarchitecture and for biomechanical strength testing.[10]
- Rationale: The OVX rat is a well-established model that mimics the bone loss seen in postmenopausal women. It is effective for determining a compound's ability to prevent bone



loss and maintain skeletal integrity.[11]

### Conclusion

While direct, peer-reviewed in vivo data for RAD-150 is currently lacking in the scientific literature, the extensive preclinical research on its parent compound, RAD-140, provides a valuable and relevant foundation for researchers. The studies in both rat and primate models demonstrate that RAD-140 is a potent anabolic agent with significant tissue selectivity, promoting increases in muscle mass and body weight with lesser effects on androgenic tissues compared to testosterone.[8] The experimental models and protocols detailed in this guide, including castrated rat models for anabolic/androgenic activity, functional overload models for muscle hypertrophy, and ovariectomized rat models for bone loss, represent the standard methodologies for evaluating the efficacy and safety of SARMs. Researchers investigating RAD-150 can adapt these established protocols to characterize its specific pharmacokinetic and pharmacodynamic profile and to verify its purported benefits of enhanced stability and duration of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. behemothlabz.com [behemothlabz.com]
- 2. biotechresearchpeptides.com [biotechresearchpeptides.com]
- 3. genemedics.com [genemedics.com]
- 4. predatornutrition.com [predatornutrition.com]
- 5. uksarms.com [uksarms.com]
- 6. readability.com [readability.com]
- 7. medisearch.io [medisearch.io]
- 8. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. huble.org [huble.org]
- To cite this document: BenchChem. [In Vivo Animal Models for RAD-150 Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8300937#in-vivo-animal-models-for-rad-150-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com